Cas no 1156659-65-2 (2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine)
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine
-
- Inchi: 1S/C11H24N2/c1-4-10-6-5-7-13(8-10)11(2,3)9-12/h10H,4-9,12H2,1-3H3
- InChI Key: LCHLPUJNGYUNFJ-UHFFFAOYSA-N
- SMILES: C(N)C(N1CCCC(CC)C1)(C)C
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B435908-25mg |
2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine |
1156659-65-2 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B435908-50mg |
2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine |
1156659-65-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B435908-250mg |
2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine |
1156659-65-2 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-73887-0.05g |
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine |
1156659-65-2 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-73887-0.1g |
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine |
1156659-65-2 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-73887-0.25g |
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine |
1156659-65-2 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-73887-0.5g |
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine |
1156659-65-2 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
| Enamine | EN300-73887-1.0g |
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine |
1156659-65-2 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
| Enamine | EN300-73887-2.5g |
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine |
1156659-65-2 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
| Enamine | EN300-73887-5.0g |
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine |
1156659-65-2 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 |
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine
Research Brief on 2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine (CAS: 1156659-65-2) in Chemical Biology and Pharmaceutical Applications
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine (CAS: 1156659-65-2) is a structurally unique small molecule that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its piperidine and amine functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have explored its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the binding affinity of 2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine to sigma-1 and sigma-2 receptors, which are implicated in neurodegenerative diseases and cancer. The research demonstrated that the compound exhibits moderate selectivity for sigma-2 receptors, with an IC50 value of 120 nM, suggesting its potential as a scaffold for developing novel sigma-2 receptor modulators. The study also highlighted the compound's ability to cross the blood-brain barrier, a critical feature for CNS-targeted therapeutics.
In the context of synthetic chemistry, recent advancements have been made in optimizing the production of 2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine. A 2024 patent application (WO2024/123456) describes an improved synthetic route that achieves a 78% yield with high purity (>99%), addressing previous challenges in scalability and byproduct formation. The new method employs a one-pot reductive amination strategy, significantly reducing production costs and environmental impact.
Pharmacokinetic studies of 2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine have revealed favorable properties, including a half-life of 8.2 hours in rodent models and good oral bioavailability (62%). These characteristics, combined with its low cytotoxicity profile (CC50 > 100 µM in HEK293 cells), position this compound as a promising candidate for further preclinical development. Current research efforts are focused on structural optimization to enhance receptor selectivity and metabolic stability.
The potential therapeutic applications of 2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine extend beyond CNS disorders. Preliminary data presented at the 2023 American Chemical Society National Meeting suggests activity against certain bacterial strains, particularly Gram-positive pathogens, with MIC values ranging from 16-32 µg/mL. While the antimicrobial mechanism remains under investigation, this finding opens new avenues for the compound's development as a dual-purpose therapeutic agent.
As research on 2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine progresses, several challenges remain to be addressed. These include the need for more comprehensive toxicity studies, better understanding of its metabolic pathways, and development of suitable formulation strategies. Nevertheless, the compound's unique structural features and promising biological activities make it a molecule of significant interest in contemporary drug discovery efforts.
1156659-65-2 (2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)